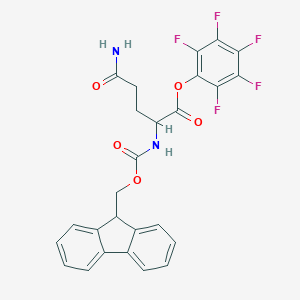

Fmoc-gln-opfp

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19F5N2O5/c27-19-20(28)22(30)24(23(31)21(19)29)38-25(35)17(9-10-18(32)34)33-26(36)37-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,32,34)(H,33,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJZFMYVWWIIGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19F5N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544414 | |

| Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}glutaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86061-00-9 | |

| Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}glutaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Advantage of Activated Esters: A Technical Guide to Fmoc-Gln-Opfp in Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the choice of building blocks and coupling strategies is paramount to achieving high purity, yield, and biological activity. This guide provides an in-depth technical overview of N-α-Fmoc-L-glutamine pentafluorophenyl ester (Fmoc-Gln-Opfp), a critical reagent in modern solid-phase peptide synthesis (SPPS). We will explore its chemical identity, the mechanistic advantages of pentafluorophenyl (Pfp) esters, and a detailed, field-proven protocol for its application.

Core Chemical Identity: Fmoc-Gln-Opfp and its Protected Analogue

A frequent point of confusion in peptide synthesis is the distinction between the standard Fmoc-Gln-Opfp and its side-chain protected version, Fmoc-Gln(Trt)-Opfp. The trityl (Trt) group is a bulky protecting group for the amide side chain of glutamine, preventing undesirable side reactions. The choice between these two reagents is dictated by the specific peptide sequence and the synthesis strategy.

| Feature | Fmoc-Gln-Opfp | Fmoc-Gln(Trt)-Opfp |

| CAS Number | 86061-00-9 | 132388-65-9 |

| Molecular Formula | C₂₆H₁₉F₅N₂O₅ | C₄₅H₃₃F₅N₂O₅ |

| Molecular Weight | 534.43 g/mol | 776.75 g/mol |

| Synonym | N-α-Fmoc-L-glutamine pentafluorophenyl ester | N-α-Fmoc-N-γ-trityl-L-glutamine pentafluorophenyl ester |

| Side-Chain Protection | None | Trityl (Trt) |

The Pentafluorophenyl Ester Advantage in Peptide Coupling

The use of pentafluorophenyl (Pfp) esters as activating groups for the carboxyl end of an amino acid offers significant advantages in SPPS.[1] This strategy is rooted in the powerful electron-withdrawing nature of the pentafluorophenyl group, which renders the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amine of the growing peptide chain.[2]

Causality of Enhanced Reactivity:

The five fluorine atoms on the phenyl ring create a strong inductive effect, pulling electron density away from the ester linkage. This heightened electrophilicity of the carbonyl carbon dramatically accelerates the rate of aminolysis, leading to rapid and efficient peptide bond formation.[3] Kinetic studies have shown that Pfp esters have a significantly higher coupling rate compared to other active esters like p-nitrophenyl (ONp) esters.[2]

Key Benefits for the Synthetic Chemist:

-

High Reactivity and Efficiency: The accelerated coupling kinetics minimize the time required for each coupling step, improving overall synthesis efficiency.[2] This is particularly advantageous for the synthesis of long or "difficult" peptide sequences.

-

Reduced Side Reactions: The rapid formation of the desired peptide bond outcompetes potential side reactions. The use of pre-formed Pfp esters also prevents the growing peptide chain from being exposed to harsh activating reagents in situ, further minimizing side product formation.[2]

-

Stability and Convenience: Fmoc-amino acid-Opfp esters are often crystalline, stable compounds that can be prepared in advance, purified, and stored.[1] This makes them highly suitable for automated solid-phase peptide synthesis (SPPS), where reagents are often pre-dissolved and stored on the synthesizer.[2][4]

-

Additive-Free Potential: Recent research has demonstrated the potential for Pfp esters to facilitate peptide bond formation without the need for coupling additives, leading to cleaner reactions and simplified purification.[3][5]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Gln-Opfp

This protocol outlines a standard procedure for the incorporation of a glutamine residue into a growing peptide chain on a solid support using Fmoc-Gln-Opfp. The protocol is designed to be a self-validating system, with checkpoints to ensure the completion of each critical step.

Materials and Reagents

-

Fmoc-Gln-Opfp (or Fmoc-Gln(Trt)-Opfp)

-

Peptide synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)[6]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

Kaiser Test Kit (for monitoring free amines)

Step-by-Step Methodology

Step 1: Resin Swelling (Preparation)

-

Accurately weigh the desired amount of resin into a reaction vessel.

-

Add DMF (approximately 10 mL per gram of resin) to the vessel.[7]

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[8] This step is crucial as it increases the surface area of the resin beads and makes the reactive sites accessible.

-

Drain the DMF from the reaction vessel.

Step 2: Fmoc Deprotection (Amine Unveiling)

-

Add a solution of 20% piperidine in DMF to the swollen resin.[9]

-

Agitate the mixture for 5-10 minutes at room temperature. The basic piperidine removes the acid-labile Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free primary amine.[10]

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[11]

Step 3: Coupling of Fmoc-Gln-Opfp (Peptide Bond Formation)

-

Dissolve Fmoc-Gln-Opfp (typically 1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add the dissolved Fmoc-Gln-Opfp to the deprotected resin.

-

Add DIPEA (1-2 equivalents) to the reaction mixture. While Pfp esters can react without a base, the addition of a non-nucleophilic base like DIPEA can accelerate the reaction by ensuring the N-terminal amine of the peptide-resin is in its free, unprotonated form.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. The highly activated Pfp ester will react with the free amine on the resin to form a new peptide bond.

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

Step 4: Monitoring and Repetition (Quality Control and Chain Elongation)

-

Perform a Kaiser test on a small sample of the resin beads. A negative Kaiser test (beads remain yellow) indicates the absence of free primary amines and a successful coupling reaction.[7]

-

If the Kaiser test is positive (beads turn blue), the coupling was incomplete. In this case, repeat the coupling step with fresh reagents.

-

For the next amino acid in the sequence, return to Step 2 (Fmoc Deprotection).

Workflow Visualization

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle using Fmoc-Gln-Opfp.

Conclusion

Fmoc-Gln-Opfp represents a highly effective and reliable building block for the incorporation of glutamine in peptide synthesis. The inherent advantages of the pentafluorophenyl ester activation strategy—namely high reactivity, stability, and the minimization of side reactions—make it a cornerstone of modern automated and manual SPPS. By understanding the chemical principles behind its function and adhering to a robust, self-validating protocol, researchers can confidently and efficiently synthesize high-quality peptides for a wide range of applications in research and drug development.

References

-

PubChem. (n.d.). Fmoc-Gln(Trt)-Ala-OPfp. Retrieved from [Link]

-

LookChem. (n.d.). Cas 200622-33-9, FMOC-D-GLN-OPFP. Retrieved from [Link]

-

SDSManager. (2023). Fmoc-Gln(Trt)-OPfp Novabiochem SDS. Retrieved from [Link]

-

Aapptec. (n.d.). Fmoc-Gln(Trt)-OPfp [132388-65-9]. Retrieved from [Link]

-

Hattori, T., & Yamamoto, H. (2025, October 17). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development. [Link]

-

Dilun Biotechnology. (2026, January 15). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the. Retrieved from [Link]

-

Atherton, E., & Sheppard, R. C. (1985). Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters. Journal of the Chemical Society, Chemical Communications, (2), 165-166. [Link]

-

AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Moodle@Units. (n.d.). solid phase peptide. Retrieved from [Link]

-

Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 747-758. [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]

- 4. chempep.com [chempep.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. peptide.com [peptide.com]

- 8. biomatik.com [biomatik.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. peptide.com [peptide.com]

- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

The Stability of Fmoc-Gln-Opfp Under Standard Storage Conditions: A Technical Guide

This guide provides an in-depth technical analysis of the stability of N-α-Fmoc-L-glutamine pentafluorophenyl ester (Fmoc-Gln-Opfp), a critical reagent in solid-phase peptide synthesis (SPPS). Designed for researchers, scientists, and professionals in drug development, this document outlines the key factors influencing its stability, potential degradation pathways, and best practices for storage and handling. Furthermore, it details experimental protocols to validate the integrity of Fmoc-Gln-Opfp, ensuring the reliability and reproducibility of synthetic peptide outcomes.

Introduction to Fmoc-Gln-Opfp in Peptide Synthesis

The use of 9-fluorenylmethyloxycarbonyl (Fmoc) for N-α-amino group protection is a cornerstone of modern solid-phase peptide synthesis, favored for its mild deprotection conditions using a weak base like piperidine.[1][2] The pentafluorophenyl (PFP) ester, on the other hand, is a highly reactive activating group for the C-terminal carboxylic acid.[3][4] This high reactivity is attributed to the strong electron-withdrawing nature of the pentafluorophenyl group, which facilitates nucleophilic attack by the amino group of the incoming amino acid, leading to efficient peptide bond formation.[4][5] PFP esters are also noted for their relative stability against spontaneous hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters, making them valuable in both manual and automated peptide synthesis.[3][6][7][8][9][10]

Fmoc-Gln-Opfp is the pre-activated form of glutamine, ready for incorporation into a growing peptide chain. The stability of this reagent is paramount; any degradation can lead to failed couplings, truncated peptide sequences, and difficult-to-remove impurities, ultimately compromising the yield and purity of the final peptide product.

Primary Degradation Pathways

The chemical structure of Fmoc-Gln-Opfp presents two primary points of vulnerability under suboptimal storage conditions: the pentafluorophenyl ester and the glutamine side chain.

Hydrolysis of the Pentafluorophenyl Ester

The most significant and immediate threat to the stability of Fmoc-Gln-Opfp is the hydrolysis of the PFP ester.[6][11] This reaction involves the cleavage of the ester bond by water, yielding the non-reactive Fmoc-Gln-OH and pentafluorophenol.[6][11]

Key Factors Influencing Hydrolysis:

-

Moisture: PFP esters are highly sensitive to moisture.[6][11] Exposure to atmospheric humidity or the use of non-anhydrous solvents can rapidly degrade the reagent.

-

pH: The rate of hydrolysis is significantly accelerated at higher pH levels.[6][11] While this is a concern during the coupling reaction in solution, it is less of a factor for the solid reagent during storage.

The consequence of PFP ester hydrolysis is a reduction in the active, acylating species available for peptide bond formation, leading to lower coupling efficiencies.

Caption: Primary degradation pathway of Fmoc-Gln-Opfp via hydrolysis.

Glutamine Side Chain Instability: Pyroglutamate Formation

While the primary concern for the stability of the stored Fmoc-Gln-Opfp reagent is ester hydrolysis, it is crucial for the peptide chemist to be aware of a common side reaction involving glutamine: the formation of a pyroglutamyl (pGlu) residue.[12][13] This occurs through an intramolecular cyclization of an N-terminal glutamine residue, where the side-chain amide attacks the α-amino group.[12][14]

For the Fmoc-Gln-Opfp molecule itself, the N-terminus is protected by the Fmoc group, thus preventing this cyclization. However, this side reaction becomes highly relevant during peptide synthesis after the Fmoc group has been removed and glutamine is at the N-terminus of the growing peptide chain. The basic conditions of Fmoc deprotection (e.g., piperidine) can promote this cyclization.[12]

Although not a direct degradation pathway for the stored reagent, understanding this potential downstream reaction underscores the importance of using high-purity Fmoc-Gln-Opfp to ensure efficient coupling and minimize the time the deprotected N-terminal glutamine is exposed to basic conditions before the next coupling step.

Recommended Storage and Handling Protocols

To mitigate the degradation of Fmoc-Gln-Opfp and ensure its efficacy in peptide synthesis, the following storage and handling procedures are strongly recommended:

| Condition | Recommendation | Rationale |

| Temperature | -20°C for long-term storage. [6][11][15][16] | Reduces the rate of potential degradation reactions. |

| 4°C for short-term storage. [16] | Suitable for frequently used aliquots. | |

| Atmosphere | Store in a tightly sealed container with a desiccant. [6][11][15] | Minimizes exposure to atmospheric moisture, the primary driver of hydrolysis. |

| Purge the container with an inert gas (e.g., argon or nitrogen) before sealing. [15] | Displaces air and moisture, further protecting the reagent. | |

| Handling | Allow the container to warm to room temperature before opening. [6][9][11][15] | Prevents condensation of atmospheric moisture onto the cold solid. |

| Prepare solutions of Fmoc-Gln-Opfp immediately before use. [6][9][11] | The reagent is susceptible to hydrolysis in solution, even in anhydrous solvents that may contain trace amounts of water. | |

| Use anhydrous solvents (e.g., DMF, DMSO) for dissolution. [6][9][11] | Minimizes the presence of water that can initiate hydrolysis. |

Experimental Validation of Fmoc-Gln-Opfp Stability

A systematic stability study is crucial to validate the integrity of Fmoc-Gln-Opfp, especially for batches that have been stored for an extended period or subjected to suboptimal conditions. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose.

HPLC-Based Stability Assessment Protocol

This protocol outlines a method to quantify the purity of Fmoc-Gln-Opfp and detect the presence of its primary hydrolytic degradant, Fmoc-Gln-OH.

Materials:

-

Fmoc-Gln-Opfp sample

-

Fmoc-Gln-OH reference standard

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

Analytical HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of the Fmoc-Gln-OH reference standard in ACN at a concentration of 1 mg/mL.

-

Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 0.1, 0.05, 0.025, 0.01, 0.005 mg/mL).

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the Fmoc-Gln-Opfp sample and dissolve it in 1 mL of ACN.

-

-

HPLC Analysis:

-

Data Analysis:

-

Inject the prepared standards and the sample.

-

Identify the retention times for Fmoc-Gln-OH and Fmoc-Gln-Opfp. Typically, the more polar Fmoc-Gln-OH will have a shorter retention time than the Fmoc-Gln-Opfp.

-

Generate a calibration curve for Fmoc-Gln-OH by plotting peak area against concentration.

-

Quantify the amount of Fmoc-Gln-OH in the Fmoc-Gln-Opfp sample using the calibration curve.

-

Calculate the purity of the Fmoc-Gln-Opfp sample by area percentage, assuming the response factors for the parent compound and the hydrolytic product are similar, or by using the quantified amount of the degradant.

-

Caption: Workflow for HPLC-based stability assessment of Fmoc-Gln-Opfp.

Conclusion

The stability of Fmoc-Gln-Opfp is a critical parameter for the successful synthesis of high-quality peptides. The primary degradation pathway under standard storage conditions is the hydrolysis of the pentafluorophenyl ester, which is exacerbated by the presence of moisture. Adherence to strict storage and handling protocols, including low-temperature storage in a desiccated, inert atmosphere, is essential to maintain the integrity of this reagent. Regular analytical validation using methods such as reverse-phase HPLC provides a robust quality control measure to ensure the purity and reactivity of Fmoc-Gln-Opfp, thereby safeguarding the fidelity of the peptide synthesis process.

References

-

Wikipedia. Pentafluorophenyl esters. Available from: [Link]

-

AAPPTEC. Handling and Storage of Peptides - FAQ. Available from: [Link]

-

ACS Publications. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Available from: [Link]

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

-

Dilun Biotechnology. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the. Available from: [Link]

- Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed.: Synthesis of Peptides and Peptidomimetics. 6.7 Pyroglutamic Acid Peptides.

-

SB-PEPTIDE. Peptide cyclization. Available from: [Link]

-

Royal Society of Chemistry. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Available from: [Link]

-

Penn State Research Database. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Available from: [Link]

-

PMC. Approaches for peptide and protein cyclisation. Available from: [Link]

-

PubMed. Effect of cyclization of N-terminal glutamine and carbamidomethyl-cysteine (residues) on the chromatographic behavior of peptides in reversed-phase chromatography. Available from: [Link]

-

Reddit. How stable are Fmoc amino acids at room temp? : r/Chempros. Available from: [Link]

-

Yanfen Biotech. Proper Storage and Handling Guidelines for Peptides. Available from: [Link]

-

RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Available from: [Link]

-

Aapptec Peptides. Fmoc-Gln-OPfp [86061-00-9]. Available from: [Link]

-

Aapptec Peptides. Fmoc-Gln(Trt)-OH [132327-80-1]. Available from: [Link]

-

Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

-

PMC. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Available from: [Link]

-

ResearchGate. (PDF) Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pure.psu.edu [pure.psu.edu]

- 9. broadpharm.com [broadpharm.com]

- 10. precisepeg.com [precisepeg.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptide.com [peptide.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. Effect of cyclization of N-terminal glutamine and carbamidomethyl-cysteine (residues) on the chromatographic behavior of peptides in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. peptide.com [peptide.com]

- 16. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 17. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]

Difference between Fmoc-Gln-Opfp and Fmoc-Gln(Trt)-OH

An In-depth Technical Guide: Strategic Selection of Glutamine Derivatives in Fmoc-SPPS: A Comparative Analysis of Fmoc-Gln(Trt)-OH and Fmoc-Gln-Opfp

Executive Summary

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the incorporation of glutamine (Gln) presents unique challenges, primarily related to side-chain stability and solubility. The choice of the glutamine building block is therefore a critical decision that directly impacts the purity, yield, and overall success of the synthesis. This guide provides a detailed comparative analysis of two commonly employed glutamine derivatives: Fmoc-Gln(Trt)-OH , the gold standard for side-chain protection, and Fmoc-Gln-Opfp , a pre-activated ester designed for rapid coupling.

-

Fmoc-Gln(Trt)-OH addresses the core problem of glutamine side-chain reactivity. The bulky Trityl (Trt) group physically shields the amide, preventing deleterious side reactions such as pyroglutamate formation and dehydration.[1] It also significantly enhances the solubility of the amino acid derivative in standard SPPS solvents.[2][3] Its use necessitates a standard in situ activation step prior to coupling.

-

Fmoc-Gln-Opfp , conversely, is engineered to optimize the coupling step itself. As a pentafluorophenyl (Opfp) active ester, it is a highly reactive acylating agent that facilitates rapid and efficient peptide bond formation without the need for separate coupling reagents.[4][5] However, its side-chain amide remains unprotected, leaving it susceptible to the very side reactions that the Trt group is designed to prevent.

This document will dissect the chemical properties, mechanistic advantages, and practical applications of each derivative. It will provide field-proven experimental protocols, a direct comparative analysis, and decision-making frameworks to empower researchers, scientists, and drug development professionals to make informed, strategic choices for their specific synthesis needs.

The Glutamine Challenge in Peptide Synthesis

Glutamine is a functionally important amino acid, but its unprotected side-chain amide introduces two primary complications during Fmoc-SPPS:

-

Pyroglutamate Formation: An N-terminal glutamine residue can undergo base-catalyzed intramolecular cyclization, where the N-terminal amine attacks the side-chain carbonyl.[6][7] This forms a pyroglutamate (pGlu) residue, releasing ammonia and irreversibly terminating the peptide chain.[7] This reaction is particularly problematic under the basic conditions of Fmoc group removal.[6]

-

Dehydration to Nitrile: During the carboxyl group activation step, especially when using carbodiimide reagents like DCC or DIC, the side-chain amide of glutamine can be dehydrated to form a nitrile derivative.[2][3] This results in an undesirable and difficult-to-remove impurity.

-

Poor Solubility: The unprotected Fmoc-Gln-OH derivative exhibits notoriously low solubility in common SPPS solvents like N,N-Dimethylformamide (DMF), which can lead to incomplete and inefficient coupling reactions.[2][3]

These challenges necessitate strategies that either protect the side chain or optimize coupling conditions to outpace side reactions. Fmoc-Gln(Trt)-OH and Fmoc-Gln-Opfp represent these two distinct philosophical approaches.

Deep Dive: Fmoc-Gln(Trt)-OH – The Side-Chain Protected Standard

Fmoc-Gln(Trt)-OH has become the most widely accepted derivative for incorporating glutamine in Fmoc-SPPS due to its direct and effective solution to the aforementioned challenges.[1]

The Role of the Trityl (Trt) Protecting Group

The triphenylmethyl (Trt) group is a bulky, acid-labile protecting group attached to the side-chain amide nitrogen of glutamine.[1][8] Its efficacy stems from several key properties:

-

Steric Hindrance: The sheer size of the Trt group provides a robust steric shield, physically blocking nucleophilic attack on the side-chain carbonyl, thus preventing both pyroglutamate formation and dehydration.[1]

-

Enhanced Solubility: The hydrophobic nature of the three phenyl rings dramatically improves the solubility of the Fmoc-amino acid derivative in organic solvents like DMF, facilitating smooth and efficient coupling.[2][3][9]

-

Orthogonality: The Trt group is stable to the basic conditions (e.g., 20% piperidine in DMF) used for Nα-Fmoc group removal but is readily cleaved under the strongly acidic conditions (e.g., Trifluoroacetic acid) used for final peptide cleavage from the resin.[1][10] This orthogonality is fundamental to the Fmoc/tBu synthesis strategy.[1]

Experimental Protocol: Coupling of Fmoc-Gln(Trt)-OH

This protocol describes a standard manual coupling cycle for incorporating Fmoc-Gln(Trt)-OH onto a solid support resin.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Gln(Trt)-OH (3-5 equivalents relative to resin loading)

-

Coupling Reagent (e.g., HBTU, 3-5 eq.)

-

Base (e.g., DIPEA, 6-10 eq.)

-

Solvent: High-purity DMF

-

20% (v/v) Piperidine in DMF

-

Reaction Vessel

Methodology:

-

Resin Preparation: Ensure the resin is well-swollen in DMF. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine.

-

Activation Solution Preparation (Pre-activation): In a separate vial, dissolve Fmoc-Gln(Trt)-OH and the coupling reagent (e.g., HBTU) in a minimal volume of DMF. Add the base (DIPEA) and allow the mixture to pre-activate for 1-2 minutes. Causality: Pre-activation generates the active ester species in solution before it is introduced to the resin, which can improve coupling efficiency and minimize potential side reactions on the resin-bound peptide.

-

Coupling Reaction: Add the activated amino acid solution to the washed, deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the absence of free primary amines, indicating reaction completion.

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products. The resin is now ready for the next deprotection and coupling cycle.

Cleavage of the Trityl Group

The Trt group is removed during the final TFA cleavage cocktail treatment. It is critical to include scavengers to "quench" the reactive trityl cations that are released, preventing them from re-attaching to sensitive residues like Tryptophan.[1]

| Cleavage Cocktail | Composition | Typical Efficiency | Scavenger Function |

| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | >95% | A robust cocktail for complex peptides, especially those containing Arg, Met, or Cys. |

| Reagent B [11] | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | >95% | Triisopropylsilane (TIS) is a highly effective scavenger for the trityl cation.[1][11] |

Deep Dive: Fmoc-Gln-Opfp – The Pre-Activated Derivative

Fmoc-Gln-Opfp is a glutamine derivative where the C-terminal carboxyl group is pre-activated as a pentafluorophenyl ester. This strategy prioritizes coupling speed and efficiency.

The Role of the Pentafluorophenyl (Opfp) Ester

The Opfp ester is a highly effective activating group due to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring.[4][5] This makes the carboxyl carbon extremely electrophilic and susceptible to rapid nucleophilic attack by the N-terminal amine of the growing peptide chain.

-

High Reactivity: PFP esters exhibit superior coupling rates compared to other active esters like p-nitrophenyl (ONp) esters.[4][12] This high reactivity can minimize racemization and other side reactions by ensuring the desired amide bond forms quickly.[4][13]

-

Convenience: As a stable, often crystalline solid, Fmoc-Gln-Opfp can be simply dissolved and added to the resin, eliminating the need for in situ activation reagents like HBTU or DIC and bases like DIPEA.[14] This simplifies the workflow, particularly in automated synthesis, and avoids exposing the peptide to potentially harmful coupling reagents.[5]

-

Unprotected Side-Chain: The critical distinction is that the side-chain amide is not protected. This means that while the coupling reaction is very fast, the risk of dehydration or pyroglutamate formation remains, especially if coupling is sluggish for steric reasons or if basic conditions are prolonged.[15]

Experimental Protocol: Coupling of Fmoc-Gln-Opfp

This protocol highlights the simplified workflow for coupling a pre-activated Pfp ester.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Gln-Opfp (3-5 equivalents relative to resin loading)

-

Additive (optional): 1-Hydroxybenzotriazole (HOBt) (3-5 eq.)

-

Solvent: High-purity DMF

-

20% (v/v) Piperidine in DMF

-

Reaction Vessel

Methodology:

-

Resin Preparation: As described in section 2.2, ensure the resin is well-swollen, deprotected, and thoroughly washed.

-

Coupling Solution Preparation: In a separate vial, dissolve Fmoc-Gln-Opfp in DMF. If desired, HOBt can be added to the solution. Causality: HOBt can act as a catalyst, further accelerating the coupling reaction and potentially suppressing some side reactions, though its use with highly reactive Opfp esters is not always necessary.[4][5]

-

Coupling Reaction: Add the Fmoc-Gln-Opfp solution directly to the peptide-resin. Agitate the mixture at room temperature. Due to the high reactivity, coupling is often complete within 30-60 minutes.

-

Monitoring & Washing: Follow the same procedures for monitoring and washing as described in section 2.2.

Head-to-Head Comparison: Fmoc-Gln(Trt)-OH vs. Fmoc-Gln-Opfp

| Feature | Fmoc-Gln(Trt)-OH | Fmoc-Gln-Opfp |

| Primary Function | Side-chain protection of the glutamine amide.[1] | C-terminal activation for rapid coupling.[4] |

| Structure | Trityl group on side-chain amide; free C-terminal carboxyl. | Unprotected side-chain amide; Pentafluorophenyl ester at C-terminus. |

| Coupling Workflow | Requires in situ activation with reagents (e.g., HBTU/DIPEA). | Direct coupling; no activation reagents needed.[14] |

| Solubility in DMF | High ; the Trt group significantly enhances solubility.[2][3] | Moderate; lacks the solubilizing Trt group. |

| Prevention of Side Reactions | Excellent . Effectively prevents pyroglutamate formation and nitrile dehydration.[1][3] | Poor . The unprotected side chain remains susceptible to side reactions.[15] |

| Coupling Speed | Dependent on the chosen activation chemistry. | Very Fast . Opfp esters are highly reactive.[4][13] |

| Primary Application | General-purpose Gln incorporation, especially at the N-terminus or in long/complex sequences. | Situations where maximum coupling speed is desired and the risk of side reactions is deemed low. |

| Key Advantage | High final peptide purity and yield due to minimization of side reactions. | Simplified workflow, speed, and avoidance of separate coupling reagents. |

| Key Disadvantage | Requires an additional activation step and associated reagents. | Risk of creating difficult-to-remove side-product impurities. |

Mechanistic Insights & Decision-Making

The choice between these two derivatives is a strategic one based on the specific peptide sequence and synthesis goals.

Glutamine Side-Reaction Pathways

The following diagram illustrates the two major side reactions that can occur with an unprotected glutamine side chain.

Caption: Potential side reactions of an unprotected glutamine residue.

Decision-Making Workflow

This workflow provides a logical path for selecting the appropriate glutamine derivative for your synthesis.

Caption: Decision workflow for selecting a glutamine derivative.

Conclusion

The choice between Fmoc-Gln(Trt)-OH and Fmoc-Gln-Opfp is a classic example of the strategic trade-offs inherent in peptide synthesis. Fmoc-Gln(Trt)-OH is the robust, reliable, and highly recommended choice for the vast majority of applications. Its ability to prevent side reactions directly translates to higher purity and yield, saving significant time and resources during downstream purification.[1] While it requires a standard activation step, this is a small price to pay for the security it provides against irreversible chain termination and side-product formation.

Fmoc-Gln-Opfp serves a more niche role. It is a tool for specialized applications where coupling kinetics are the absolute priority, and the risks associated with an unprotected side chain are considered acceptable, for instance, in very short, non-N-terminal sequences. Its convenience is undeniable, but it must be used with a full understanding of the potential pitfalls. For researchers, scientists, and drug development professionals focused on achieving the highest quality synthetic peptides, a thorough understanding of these two derivatives is essential for rational design and successful execution of peptide synthesis campaigns.

References

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

-

Porter, J., et al. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. PMC. Available from: [Link]

-

AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

-

ACS Publications. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species. PMC. Available from: [Link]

-

Dilun Biotechnology. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the. Available from: [Link]

-

Peptides. Cleavage Cocktails; Reagent B. Available from: [Link]

-

PubMed. Asparagine coupling in Fmoc solid phase peptide synthesis. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 102747-84-2: N-(Triphenylmethyl)-L-glutamine [cymitquimica.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 11. peptide.com [peptide.com]

- 12. Pentafluorophenol and its derivatives [en.highfine.com]

- 13. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]

- 14. bachem.com [bachem.com]

- 15. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

MSDS and safety data sheet for Fmoc-Gln-Opfp handling

Technical Guide: Safe Handling and Application of Fmoc-Gln(Trt)-Opfp

Executive Summary & Chemical Identity

Fmoc-Gln(Trt)-Opfp (N-alpha-Fmoc-N-gamma-trityl-L-glutamine pentafluorophenyl ester) represents a specialized class of "pre-activated" amino acid derivatives used in Solid Phase Peptide Synthesis (SPPS). Unlike standard free acids that require in-situ activation (using HATU, DIC, or PyBOP), Pfp esters are stable, isolated active species that react directly with amines.

While this simplifies the synthetic workflow, it introduces specific safety challenges. The leaving group, Pentafluorophenol (PfpOH) , is not merely a byproduct; it is a corrosive, toxic agent released stoichiometrically during the reaction. This guide treats the reagent not just as a solid powder, but as a generator of hazardous fluorinated phenols.

Chemical Profile Table

| Property | Specification |

| Chemical Name | Fmoc-Gln(Trt)-OPfp |

| CAS Number | 132388-65-9 (Trt-protected) |

| Molecular Formula | C₄₅H₃₃F₅N₂O₅ |

| Molecular Weight | 776.75 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, NMP, DMSO; Insoluble in water (hydrolyzes) |

| Storage | -20°C, Desiccated, Inert Atmosphere (Ar/N₂) |

| Hazard Class | Irritant (Solid); Corrosive/Toxic (Hydrolysis Byproduct) |

Hazard Mechanics: The Latent Threat

Researchers often underestimate Pfp esters because the solid powder appears benign (GHS H315 - Skin Irritation). However, the safety profile changes dynamically during use.

The Mechanism of Hazard Release: Upon reaction with an amine (peptide coupling) or accidental contact with ambient moisture (hydrolysis), the ester bond cleaves, releasing Pentafluorophenol (PfpOH) .

-

PfpOH Toxicity: Unlike the standard byproduct of NHS esters, PfpOH is significantly more acidic (pKa ~5.5) and lipophilic, allowing rapid dermal absorption.

-

Sensitization: The Fmoc group itself is a known potent sensitizer. Repeated inhalation of dust can lead to anaphylactic reactions.

Reaction Pathway & Byproduct Generation

Figure 1: Chemical pathway showing the stoichiometric release of toxic Pentafluorophenol during both successful coupling and accidental hydrolysis.

Storage & Stability Protocols

Pfp esters are "active" esters.[1][2] Their reactivity means they are thermodynamically primed to decompose.

-

Temperature: Store strictly at -20°C . At room temperature, the ester can undergo autocatalytic decomposition or cyclization (glutarimide formation), especially if the side chain protection is compromised.

-

Moisture Control: The bottle must be equilibrated to room temperature before opening. Opening a cold bottle introduces condensation, which immediately hydrolyzes the surface layer of the powder, releasing PfpOH fumes.

-

Inert Atmosphere: After use, the headspace should be purged with Argon or Nitrogen.

Operational Protocol: The "Zero-Contact" Method

This protocol minimizes dust generation and exposure to the PfpOH byproduct.

PPE Requirements:

-

Nitrile gloves (Double gloving recommended; PfpOH penetrates latex).

-

Lab coat with tight cuffs.

-

Safety goggles (Face shield if handling >5g).

-

Mandatory: Handling must occur inside a certified Chemical Fume Hood.

Step-by-Step Workflow

-

Equilibration: Remove vial from freezer. Allow 30 minutes to reach room temperature in a desiccator.

-

Weighing (Gravimetric Transfer):

-

Do not use a spatula to scoop powder if possible.

-

Tare the receiving vessel (e.g., a 15mL Falcon tube or glass vial).

-

Gently tap the reagent bottle to dispense the powder directly into the vessel. This avoids contaminating a spatula and reduces dust.

-

-

Solubilization:

-

Dissolve immediately in DMF (Dimethylformamide) or NMP .

-

Concentration: Typical concentration for SPPS is 0.1M – 0.3M.

-

Note: No activator (HATU/HBTU) is needed. However, the addition of 1 equivalent of HOAt can accelerate the reaction and reduce racemization.

-

-

Coupling:

-

Add the solution to the resin-bound free amine.

-

Base: While Pfp esters react without base, adding 1-2 equivalents of DIPEA (Diisopropylethylamine) is standard to neutralize the released PfpOH and keep the N-terminus deprotonated.

-

Safety Handling Workflow

Figure 2: Operational workflow emphasizing temperature equilibration and waste segregation.

Emergency Procedures

Scenario A: Spillage of Solid Powder

-

Evacuate the immediate area if dust is visible.[3]

-

Do not dry sweep. Cover with a wet paper towel (soaked in dilute sodium bicarbonate) to dampen dust and neutralize potential acidity.

-

Scoop into a hazardous waste container.

Scenario B: Skin Contact (Solid or Solution)

-

Immediate Action: Flush with copious water for 15 minutes.[4][5] PfpOH is lipophilic; soap is essential after the initial rinse.

-

Neutralization: If PfpOH exposure is suspected (burning sensation), wash with a 2% Sodium Bicarbonate solution.

-

Medical: Seek medical attention. PfpOH is a systemic toxin.

Waste Management

Proper disposal is critical due to the fluorinated nature of the byproduct.

-

Segregation: Do not mix with general organic waste if the volume is high. Pfp-containing waste should ideally go into Halogenated Organic Waste .

-

Labeling: Waste containers must be explicitly labeled "Contains Pentafluorophenol - Corrosive/Toxic."

-

Neutralization: For small quantities in solution, treating the waste with an excess of primary amine (like Tris-amine or ethanolamine) will convert residual active ester to a stable amide, though the PfpOH byproduct remains.

References

-

PubChem. (n.d.). Pentafluorophenol - Compound Summary. National Library of Medicine. Retrieved from [Link]

- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.

Sources

A Senior Application Scientist's Guide to Pentafluorophenyl Esters in Peptide Synthesis

For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is foundational to reliable and reproducible outcomes. The choice of coupling reagent in Solid-Phase Peptide Synthesis (SPPS) is a critical determinant of the final crude peptide's purity, directly impacting downstream applications and purification efforts. This guide provides an in-depth technical exploration of pentafluorophenyl (PFP) active esters, a class of reagents renowned for high reactivity and reliability in forming the amide bond.

The Core Chemistry: Why Pentafluorophenyl Esters are Effective

The efficacy of pentafluorophenyl esters stems from the unique properties of the pentafluorophenyl group. This moiety is intensely electron-withdrawing, a characteristic that renders the ester's carbonyl carbon highly electrophilic and thus, more susceptible to nucleophilic attack by an amino group.[1][2][3] The pentafluorophenoxide anion that is subsequently released is an excellent leaving group, which facilitates the rapid and efficient formation of the peptide bond.[3]

This "active ester" strategy involves a two-stage process: the initial activation of the N-protected amino acid's carboxyl group, followed by the coupling reaction.

Caption: Formation of an Fmoc-Amino Acid Pentafluorophenyl Ester.[3]

The high reactivity of PFP esters translates directly to superior coupling kinetics. Kinetic studies have demonstrated that PFP esters (OPFP) couple significantly faster than other common active esters like p-nitrophenyl (ONp) or pentachlorophenyl (OPCP) esters.[1][4]

Table 1: Relative Coupling Rates of Active Esters

| Active Ester Type | Abbreviation | Relative Coupling Rate |

| Pentafluorophenyl | OPFP | 111 |

| Pentachlorophenyl | OPCP | 3.4 |

| p-Nitrophenyl | ONp | 1 |

| Source: Data compiled from kinetic studies demonstrating the superior speed of PFP esters.[1][4] |

This rapid rate of reaction is a key advantage, as it can minimize or eliminate undesirable side reactions, such as racemization, which is a critical factor for maintaining the stereochemical integrity of the final peptide.[1][3]

PFP Esters in Solid-Phase Peptide Synthesis (SPPS): A Practical Workflow

The use of pre-formed, often crystalline, PFP esters of N-protected amino acids is a common and robust strategy in SPPS.[1] This approach prevents the growing peptide chain, which is anchored to the solid support, from coming into contact with a separate activating reagent and its byproducts during the coupling step, thereby reducing the potential for side reactions.[1][5] While this requires an initial preparation of the active ester, their stability makes them highly suitable for both manual and automated synthesis protocols.[1][6]

The typical cycle in Fmoc-based SPPS using PFP esters follows a validated sequence of deprotection, washing, coupling, and final washing.

Caption: A typical Solid-Phase Peptide Synthesis (SPPS) workflow using PFP esters.[3]

Comparative Performance and Key Advantages

The ultimate measure of a coupling reagent's effectiveness is the purity of the crude peptide it produces. Inefficient coupling leads to the formation of deletion sequences, which are often the most challenging impurities to remove. PFP esters consistently deliver high crude peptide purity, performing competitively against modern onium salt reagents like HATU and HCTU.

Table 2: Comparative Crude Purity of a Model Peptide

This table summarizes the crude purity of the acyl carrier protein (ACP) fragment 65-74, a widely accepted benchmark for evaluating reagent performance due to its challenging sequence.

| Coupling Reagent | Crude Peptide Purity (%) |

| PFP Ester | >90% |

| HATU | ~95% |

| HCTU | ~93% |

| DCC/HOBt | ~85% |

| Source: Representative data compiled from synthesis of the ACP (65-74) decapeptide.[2][5] |

Key Advantages of PFP Esters:

-

High Reactivity & Rapid Couplings: The inherent reactivity leads to fast reaction times (typically 1-2 hours) and high coupling efficiency, minimizing deletion sequence formation.[1][3]

-

Suppression of Racemization: The rapid coupling kinetics and the nature of the active ester mechanism effectively minimize racemization, which is particularly crucial when incorporating sensitive amino acids.[1][4]

-

Stability and Ease of Use: Pre-activated Fmoc-amino acid-PFP esters are often stable, crystalline solids that can be stored for long periods at -20°C with a desiccant.[6][7] This makes them convenient for routine use and ideal for automated synthesizers where reagent stability is paramount.[1][8]

-

Reduced Side Reactions: By avoiding in-situ activation, the growing peptide is not exposed to potentially harmful coupling agents or their byproducts, leading to cleaner crude products.[1][5]

Limitations and Practical Considerations

Despite their advantages, PFP esters are not without limitations. A senior scientist must understand these to troubleshoot and optimize syntheses.

-

Moisture Sensitivity: PFP esters are susceptible to hydrolysis.[7] It is critical to use anhydrous solvents (e.g., dry DMF) and handle the reagents in a dry environment to prevent premature degradation.[7] Solutions should be prepared immediately before use.[7]

-

Pre-activation Requirement: Unlike in-situ reagents (e.g., HBTU, HATU), PFP esters must be prepared in a separate step before they can be used in SPPS.[1][5] This can be a disadvantage if a non-standard or custom-synthesized amino acid is required.[5]

-

Optimal pH Range: For reactions in solution, the optimal pH is generally between 7.2 and 8.5.[7] In this range, the amine nucleophile is sufficiently deprotonated and reactive. Higher pH levels can accelerate the hydrolysis of the ester, reducing coupling efficiency.[7]

Detailed Experimental Protocols

Trustworthy protocols are self-validating. The following methodologies include critical steps for preparation and application, ensuring reproducibility.

Protocol 1: Preparation of an Fmoc-Amino Acid Pentafluorophenyl Ester

This protocol describes the synthesis of a PFP ester using dicyclohexylcarbodiimide (DCC) as the dehydrating agent.

Materials:

-

Fmoc-protected amino acid (1 equivalent)

-

Pentafluorophenol (PFP-OH) (1.1 equivalents)

-

Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM), anhydrous

-

Saturated Sodium Bicarbonate solution

-

Brine

Procedure:

-

Dissolve the Fmoc-amino acid (1 eq.) and pentafluorophenol (1.1 eq.) in anhydrous EtOAc or DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (1.1 eq.) to the solution portion-wise while stirring.

-

Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter off the DCU precipitate and discard it.

-

Wash the filtrate (the solution containing the product) with saturated sodium bicarbonate solution, followed by brine, to remove unreacted PFP-OH.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude PFP ester, which can be further purified by crystallization.[1][7]

Protocol 2: Typical Coupling Cycle in Fmoc-SPPS using a PFP Ester

This protocol outlines a standard coupling step on a solid-phase support.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-amino acid PFP ester (3-5 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (Optional, 0.5-1 equivalent, can enhance reaction rates)[1][5]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% Piperidine in DMF for Fmoc deprotection

Procedure:

-

Swell the Resin: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and byproducts.

-

Prepare Coupling Solution: In a separate vessel, dissolve the Fmoc-amino acid PFP ester (3-5 eq.) and optional HOBt (0.5-1 eq.) in DMF.

-

Coupling Reaction: Add the coupling solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.[1]

-

Monitor Completion: Perform a qualitative test (e.g., Kaiser or Chloranil test) to check for the presence of free primary amines. A negative result indicates a complete reaction. If the test is positive, the coupling reaction can be extended or repeated.

-

Washing: Once the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF, DCM, and Methanol to remove all excess reagents and the pentafluorophenol byproduct.[1]

-

The resin is now ready for the next deprotection and coupling cycle.

Emerging Applications: Flow Chemistry

The high, predictable reactivity and stability of PFP esters make them exceptionally well-suited for modern applications like continuous flow chemistry.[9][10] Recent studies have demonstrated that PFP esters can achieve rapid and quantitative peptide bond formation in flow systems using stoichiometric amounts of reagents and without the need for additives.[9][11] This approach successfully synthesizes challenging sequences, including N-methylated peptides, and has been scaled to produce grams of bioactive peptides like Thymopentin, highlighting the industrial potential of this chemistry.[9]

Conclusion

Pentafluorophenyl esters represent a powerful and highly reliable tool in the peptide chemist's arsenal. Their principal advantages lie in high reactivity, which translates to rapid coupling times and high yields, and their ability to effectively suppress racemization.[1] While the necessity of a pre-activation step can be seen as a drawback compared to in-situ reagents, the stability of the resulting esters makes them ideal for controlled and automated synthesis protocols.[1] For researchers prioritizing high purity, minimal side reactions, and stereochemical integrity, particularly for the synthesis of complex or racemization-prone peptides, PFP esters are an excellent choice that consistently delivers robust and reproducible results.[1]

References

- BenchChem. (2025). A comparative study of pentafluorophenyl esters in peptide coupling efficiency.

- BenchChem. (2025).

- BenchChem. (2025). The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide.

- Tocris Bioscience. Conjugation Protocol for Amine Reactive CoraFluor™ Reagents.

- BenchChem. Avoiding unwanted side reactions when using pentafluorophenol as a coupling agent.

- Dilun Biotechnology. (2026). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters.

- Suzhou Highfine Biotech.

- Al-Azzani, M., et al. (2021).

- ACS Publications. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development.

- ACS Publications. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction.

- Google Patents. (1999). N.sup.α -Bpoc amino acid pentafluorophenyl (Pfp) esters and 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) esters.

- ChemPep. Fmoc Solid Phase Peptide Synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pentafluorophenol and its derivatives [en.highfine.com]

- 5. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5952497A - N.sup.α -Bpoc amino acid pentafluorophenyl (Pfp) esters and 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) esters - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. chempep.com [chempep.com]

- 9. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Technical Guide: Shelf Life and Stability of Fmoc-Gln-Opfp in Desiccated Storage

The following technical guide details the stability profile, degradation mechanisms, and storage protocols for Fmoc-Gln-Opfp (Fluorenylmethyloxycarbonyl-Glutamine-Pentafluorophenyl ester).

Executive Summary

Fmoc-Gln-Opfp is a pre-activated amino acid derivative used in Solid Phase Peptide Synthesis (SPPS) to expedite coupling without in situ activation reagents. However, its utility is counterbalanced by a high susceptibility to degradation. Unlike standard Fmoc-amino acids, the presence of the electron-withdrawing pentafluorophenyl (Opfp) ester makes the carbonyl carbon highly electrophilic, increasing reactivity not just toward amines, but also toward water (hydrolysis) and the molecule's own side chain.

Critical Distinction:

-

Fmoc-Gln(Trt)-Opfp (Side-chain protected): The industry standard. The Trityl (Trt) group sterically hinders the side-chain amide, significantly reducing cyclization risks. Shelf Life: 12–24 months at -20°C.

-

Fmoc-Gln-Opfp (Unprotected): Highly unstable. The free side-chain amide can attack the activated ester, forming pyroglutamate or nitrile derivatives. Shelf Life: <6 months at -20°C; strictly requires anhydrous conditions.

Part 1: Chemical Basis of Instability

To preserve this reagent, one must understand the specific pathways of its destruction. The two primary threats are moisture-induced hydrolysis and intramolecular cyclization .

Hydrolysis (Moisture Sensitivity)

The pentafluorophenyl ester is an excellent leaving group. In the presence of ambient moisture, water acts as a nucleophile, cleaving the ester to yield the free acid (Fmoc-Gln-OH) and pentafluorophenol. This reaction is irreversible and renders the reagent useless for direct coupling.

Intramolecular Cyclization (Pyroglutamate Formation)

This is the dominant failure mode for unprotected Gln derivatives. The nitrogen of the side-chain amide (

-

Basic conditions: Even trace amines or slightly basic glass surfaces.

-

Temperature: Rates increase significantly above 0°C.

-

Solvation: Dissolving the solid accelerates conformational mobility, promoting cyclization.

Degradation Pathway Diagram

The following diagram illustrates the competing degradation pathways that dictate shelf life.

Figure 1: Competing degradation pathways for Fmoc-Gln-Opfp. Note that both pathways release Pentafluorophenol, but produce different inactive species.

Part 2: Storage Protocol (The "Cold Chain" Standard)

To achieve the maximum shelf life, a strict "Desiccated Cold Chain" protocol must be followed. This protocol is self-validating: if the color changes or the solid cakes, the protocol has been breached.

The Storage Workflow

Temperature: Store at -20°C (Standard Freezer). Deep freeze (-80°C) is acceptable but unnecessary. Atmosphere: Store under inert gas (Argon/Nitrogen) if the bottle is opened. Container: Amber glass (protects from light) with a Teflon-lined cap.

Critical Handling Step: The "Warm-Up" Rule

Never open a cold bottle. Condensation is the enemy. When a -20°C bottle is opened in a 22°C lab, atmospheric moisture instantly condenses onto the hygroscopic solid, initiating hydrolysis.

Protocol:

-

Remove bottle from freezer.

-

Place in a desiccator cabinet at Room Temperature (RT).

-

Wait 60–90 minutes until the bottle reaches ambient temperature.

-

Wipe the outside of the bottle to ensure it is dry.

-

Open, weigh quickly, and purge with Argon before re-sealing.

Figure 2: The "Desiccated Cold Chain" workflow to prevent moisture ingress during handling.

Part 3: Shelf Life Data & Recommendations

The shelf life is dependent on the specific derivative (protected vs. unprotected) and the rigor of storage.

| Derivative Type | Storage Condition | Estimated Shelf Life | Primary Risk |

| Fmoc-Gln(Trt)-Opfp | -20°C, Desiccated | 12–24 Months | Slow Hydrolysis |

| Fmoc-Gln(Trt)-Opfp | +4°C, Desiccated | 6–12 Months | Hydrolysis |

| Fmoc-Gln-Opfp (Unprotected) | -20°C, Desiccated | < 6 Months | Cyclization (PyroGlu) |

| Fmoc-Gln-Opfp (Unprotected) | +25°C (Room Temp) | < 1 Week | Rapid Cyclization |

| Solubilized (in DMF/NMP) | Any Temp | < 24 Hours | Rapid Polymerization |

Recommendation: For GMP or critical research applications, re-validate purity (HPLC) every 6 months for protected derivatives and every 3 months for unprotected derivatives.

Part 4: Quality Control & Validation

Before using a stored batch in a critical synthesis, validate its integrity. Visual inspection is the first line of defense, followed by analytical verification.

Visual Inspection

-

Pass: Free-flowing white to off-white powder.

-

Fail: Clumped, sticky, or yellowed powder (indicates hydrolysis releasing phenol, or melting).

Analytical Protocol (HPLC)

Method: Reverse-Phase HPLC (C18 Column).

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% to 95% B over 20 mins.

-

Detection: UV at 254 nm (Fmoc) and 210 nm.

Interpretation:

-

Main Peak: Fmoc-Gln-Opfp (Retention time ~ high organic).

-

Impurity 1 (Hydrolysis): Fmoc-Gln-OH (Shifts to earlier retention time).

-

Impurity 2 (Leaving Group): Pentafluorophenol (Distinct UV spectrum).

-

Impurity 3 (Cyclization): Fmoc-PyroGlu-Opfp/OH (Distinct shift, check Mass Spec).

Acceptance Criteria:

-

Purity > 98% for commercial use.

-

Purity > 95% acceptable for short peptide research (impurities can be washed out).

References

-

Sigma-Aldrich (Merck). Fmoc-Gln(Trt)-OPfp Product Specification & Storage.

-

National Institutes of Health (PubChem). Fmoc-Gln-Opfp Compound Summary.

-

Bachem. Peptide Synthesis Guide: Handling of Active Esters.

-

Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. (Foundational text on Opfp ester stability).

-

Chem-Impex International. Fmoc-Gln(Trt)-OPfp Safety Data Sheet (SDS).

Methodological & Application

Application Note: High-Fidelity Protocol for Fmoc-Gln-Opfp Coupling in Solid Phase Peptide Synthesis

[1][2]

Executive Summary

This application note details the protocol for utilizing Fmoc-Glutamine-Pentafluorophenyl ester (Fmoc-Gln-Opfp) in Fmoc solid-phase peptide synthesis (SPPS). While standard uronium/guanidinium coupling reagents (e.g., HBTU, HATU) are highly efficient for most amino acids, they pose a specific risk to Glutamine (Gln) and Asparagine (Asn).[1][2] These reagents can dehydrate the unprotected primary amide side chain (

The Fmoc-Gln-Opfp strategy circumvents this by employing a "pre-activated" ester.[1][2] This method eliminates the need for in situ carboxyl activators, thereby preserving the integrity of the glutamine side chain while maintaining high coupling efficiency when catalyzed by HOBt.

Scientific Background & Mechanism[3][4][5][6]

The Dehydration Problem

In standard SPPS, the carboxyl group is activated in situ to make it susceptible to nucleophilic attack by the N-terminal amine of the resin-bound peptide. However, reagents like DIC (carbodiimide) or HATU can inadvertently activate the side-chain amide of Glutamine, acting as dehydrating agents.

-

Pathology:

-

Consequence: Formation of "Gln-nitrile" impurities which are often inseparable from the target peptide by HPLC.

The Pentafluorophenyl (Opfp) Solution

Fmoc-Gln-Opfp is a stable, crystalline active ester.[1][2] The electron-withdrawing nature of the five fluorine atoms on the phenyl ring polarizes the carbonyl carbon, making it reactive toward amines without further chemical activation.

Mechanism of Action:

-

Trans-esterification (Catalysis): While Opfp esters react directly with amines, the reaction kinetics can be slow in SPPS due to steric bulk.[2] We introduce 1-Hydroxybenzotriazole (HOBt) as a catalyst.[1][2] HOBt attacks the Opfp ester, displacing the pentafluorophenol (Pfp-OH) and forming a highly reactive, less sterically hindered Fmoc-Gln-OBt ester in situ.[1][2]

-

Aminolysis: The resin-bound amine attacks the carbonyl of the active ester (Opfp or OBt), forming the peptide bond and releasing the auxiliary group.

Mechanistic Pathway Diagram

Figure 1: Catalytic pathway of Fmoc-Gln-Opfp coupling.[1][2] HOBt acts as a nucleophilic catalyst, converting the Pfp ester to the more reactive OBt ester, which then couples to the resin.

Critical Material Attributes & Reagents

| Reagent | Specification | Role | Critical Note |

| Fmoc-Gln-Opfp | >98% Purity | Building Block | Store at -20°C. Warm to RT before opening to prevent condensation.[1][2] |

| HOBt (Anhydrous) | High Purity | Catalyst | Accelerates coupling kinetics 10-100x compared to uncatalyzed Pfp esters.[1][2] |

| DMF | Peptide Grade | Solvent | Must be amine-free.[1][2] If Opfp solubility is poor, use DMSO/DMF (1:4).[1][2] |

| DIPEA | Anhydrous | Base | Optional. Only used if HOBt is supplied as a salt or to ensure resin deprotonation.[2] |

Experimental Protocol

Pre-Coupling Considerations (Self-Validation Steps)

-

Solubility Check: Fmoc-Gln-Opfp is generally less soluble than free amino acids.[1][2] Visually inspect the solution. If "cloudy" or precipitating, the effective concentration is unknown, and the coupling will fail.

-

Correction: Add dry DMSO dropwise until clear, then dilute with DMF.

-

-

Resin State: Ensure the resin is fully deprotected (Fmoc removed) and washed. The N-terminus must be a free amine (

), not a salt (

Step-by-Step Coupling Procedure

Scale: 0.1 mmol resin scale.

-

Resin Preparation:

-

Reagent Dissolution (The "Active Mix"):

-

Weigh Fmoc-Gln-Opfp (3 to 5 equivalents relative to resin loading).[1][2]

-

Weigh HOBt (1 equivalent relative to the amino acid, not the resin).

-

Dissolve in minimum DMF to achieve ~0.3 M concentration.

-

Note: Do NOT add HATU, HBTU, or DIC.

-

Optional: Add 1.0 eq of DIPEA only if the resin is suspected to be protonated (e.g., after a specific wash). Generally, Pfp coupling works best near neutral/slightly basic pH.

-

-

Coupling Reaction:

-

Washing:

-

Validation (The "Stop/Go" Gate):

Workflow Diagram

Figure 2: Operational workflow for Fmoc-Gln-Opfp coupling. The Kaiser test serves as the critical quality gate.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Precipitate in Vial | Low solubility of Opfp ester | Add 10-20% DMSO to the DMF solvent.[1][2] Sonicate briefly.[2] |

| Slow Coupling (Blue Kaiser) | Steric hindrance or low kinetics | 1.[1][2] Increase reaction time to 4 hours.2. Increase temperature to 40°C (Caution: Risk of racemization increases).3.[2] Ensure HOBt is fresh/dry. |

| Racemization | Base-catalyzed epimerization | Ensure no excess base (DIPEA) is added.[1][2] Pfp coupling should ideally be base-free or stoichiometric.[1][2] |

| Mass Spec: +18 Da | Hydrolysis of ester | Reagents were wet.[2] Use anhydrous DMF and store Opfp ester in desiccator.[2] |

References

-

Atherton, E., & Sheppard, R. C. (1989).[2] Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. (Foundational text establishing Pfp ester chemistry).

-

Sigma-Aldrich. (n.d.).[1][2] Fmoc-Gln(Trt)-OPfp Product Specification and Solubility. Retrieved from [1][2]

-

BenchChem. (2025).[2][3][4] Comparative study of pentafluorophenyl esters in peptide coupling efficiency. Retrieved from [1][2]

-

National Institutes of Health (NIH). (2006).[1][2] Introduction to Peptide Synthesis: Side Reactions and Coupling Reagents. Molecular Biotechnology. Retrieved from [1][2]

-

Bachem. (2024).[1][2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from [1][2]

Application Note: High-Efficiency Incorporation of Fmoc-Gln-Opfp in Continuous Flow Peptide Synthesis

Abstract & Core Directive

The incorporation of Glutamine (Gln) in solid-phase peptide synthesis (SPPS) presents a specific chemical challenge: the risk of side-chain amide dehydration to a nitrile moiety during carboxyl activation. While side-chain protection (e.g., Trityl) mitigates this, the use of Fmoc-Gln-Opfp (pentafluorophenyl ester) provides a robust, pre-activated alternative that structurally precludes this side reaction.

This guide details the protocol for integrating Fmoc-Gln-Opfp into continuous flow peptide synthesis workflows. Unlike batch methods, flow chemistry demands precise control over solubility, residence time, and thermal kinetics. We provide a self-validating system using catalytic acceleration (HOAt) and thermal assistance (60°C) to ensure quantitative coupling within the short residence times characteristic of flow reactors.

Scientific Rationale & Mechanism

The Glutamine Dehydration Problem

In standard Fmoc SPPS, carboxylic acids are activated in situ using carbodiimides (DIC) or onium salts (HATU/HBTU). For Glutamine, these potent electrophiles can inadvertently attack the side-chain amide (

The Pfp Ester Solution

Fmoc-Gln-Opfp is a stable, pre-activated ester. Because the

Flow Chemistry Kinetics

Pfp esters react with amines via aminolysis. While cleaner, this reaction is inherently slower than HATU-mediated coupling. In a continuous flow system, where residence time is fixed (typically 2–5 minutes), "slow" chemistry leads to deletion sequences.

-

Solution: We utilize HOAt (1-Hydroxy-7-azabenzotriazole) as a nucleophilic catalyst combined with moderate heating (60°C) . HOAt trans-esterifies the Pfp ester to a highly reactive (but safe) OAt-active ester in situ, accelerating the reaction rate by orders of magnitude to fit the flow window.

Mechanistic Pathway Diagram

Figure 1: Comparison of standard activation risks versus the clean, catalyzed Pfp-ester pathway.

Materials & System Configuration

Reagents

| Reagent | Specification | Purpose |

| Fmoc-Gln-Opfp | >98% Purity | Building block (prevents nitrile formation).[1] |

| HOAt | 0.6 M in DMF | Catalyst. Accelerates Pfp aminolysis 10-100x. |

| DMF | Peptide Grade (Low amine) | Solvent.[] |

| Piperidine | 20% v/v in DMF | Fmoc Deprotection.[1][3][4] |

Flow Reactor Setup

The system must be capable of delivering the Pfp ester solution without mixing it with the standard activator (HATU/DIC) stream.

-

Heated Reactor Zone: Variable bed flow reactor or coil, maintained at 60°C .

-

UV Monitoring: In-line UV (304 nm or 312 nm) to monitor Fmoc removal peaks, ensuring coupling completion in the previous cycle.

Figure 2: Flow path configuration.[5] Note that Fmoc-Gln-Opfp is premixed with HOAt, bypassing the standard activation mixing tee.

Experimental Protocol

Stock Solution Preparation (Critical Step)

Unlike standard amino acids, Fmoc-Gln-Opfp has lower solubility. We use a concentration of 0.2 M to 0.3 M to prevent precipitation in tubing.

Protocol for 10 mmol Scale:

-

Weigh 5.31 g of Fmoc-Gln-Opfp (MW ~530.5 g/mol ).

-

Weigh 1.36 g of HOAt (MW ~136.1 g/mol ) - Equimolar to Amino Acid.

-

Dissolve in 35 mL of synthesis-grade DMF.

-

Note: Sonicate at 30°C for 5 minutes if dissolution is slow.

-

Check: Solution should be clear and slight yellow (due to HOAt).

-

-

Do NOT add base (DIEA/TMP) to this stock solution. The base-labile Fmoc group is stable in Pfp/HOAt/DMF, but adding DIEA can cause premature Fmoc cleavage or polymerization in the bottle over long runs.

Continuous Flow Cycle Parameters

Configure the flow synthesizer with the following method for the Glutamine cycle.

| Step | Reagent | Flow Rate* | Time | Temp | Notes |

| 1. Wash | DMF | 10 mL/min | 1.0 min | 60°C | Clears previous deprotection mix. |

| 2. Coupling | Fmoc-Gln-Opfp + HOAt | 2 mL/min | 5.0 min | 60°C | Slow flow = High Residence Time. |

| 3. Wash | DMF | 10 mL/min | 1.0 min | 60°C | Removes excess Pfp ester. |

| 4. Deprotect | 20% Piperidine | 5 mL/min | 2.0 min | 60°C | Standard Fmoc removal. |

*Flow rates based on a standard 0.1 mmol column volume (approx 1.5 mL void volume). Adjust proportionally for larger reactors.

Self-Validating Quality Control

-

UV Monitoring: Observe the UV trace during the subsequent Fmoc deprotection (Step 4 of the next cycle).

-

Success: A sharp, symmetrical Fmoc-dibenzofulvene adduct peak.

-

Failure: A reduced area under the curve (AUC) indicates incomplete coupling of the Gln-Opfp in the previous step.

-

-

Kaiser Test (Offline): If pausing the system, a few resin beads can be removed after Step 3. They should be colorless (negative for free amines).

Troubleshooting & Optimization

Solubility Issues

-

Symptom: Cloudiness in tubing or high back-pressure.

-

Cause: Fmoc-Gln-Opfp is less soluble than standard Fmoc-AA-OH.

-

Fix: Switch solvent to NMP (N-Methyl-2-pyrrolidone) or a mixture of DMF/DMSO (9:1) . DMSO improves solubility and reaction rates but requires thorough washing.

Slow Kinetics (Deletion Sequences)

-

Symptom: Mass spec shows [M - 128] (Missing Gln).

-

Cause: Pfp ester aminolysis was too slow for the flow rate.

-

Fix:

-

Double Coupling: Run the coupling step twice (Loop the reagent over the column).

-

Increase Temp: Raise reactor temperature to 70°C (Gln-Opfp is stable up to 80°C for short durations).

-

Base Spike: Introduce a dilute stream of DIEA (0.1 M) just before the reactor inlet (using a mixing tee) to deprotonate the resin-bound amine, ensuring it is nucleophilic.

-

References

-

Pfp Esters in Flow Synthesis : Pentelute, B. L., et al. (2014). Rapid Flow-Based Peptide Synthesis. ChemBioChem.[1] Available at: [Link]

- Glutamine Side Reactions: Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach.

-

Catalysis of Pfp Esters : Vapourtec Application Notes. Solid Phase Peptide Synthesis (SPPS) using Continuous Flow. Available at: [Link]

-

Solubility Data : ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean. Available at: [Link]

Sources

Application Note: Precision Preparation of Fmoc-Gln-Opfp for Manual Solid Phase Peptide Synthesis (SPPS)